molecular formula C19H23ClN4O3 B2502499 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine CAS No. 946283-60-9

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine

Cat. No.: B2502499
CAS No.: 946283-60-9
M. Wt: 390.87
InChI Key: UDZMQKJWOGXCDJ-UHFFFAOYSA-N
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Description

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl group and a pyridazine ring substituted with a propoxy group

Scientific Research Applications

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could have biological activity, given its structural features, but this would need to be confirmed through experimental studies .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperazine ring can be formed by the cyclization of 1,2-diamine derivatives with sulfonium salts . The pyridazine ring can be synthesized through the reaction of hydrazine derivatives with diketones or other suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The specific methods used can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridazine ring and specific functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-3-12-27-18-7-6-17(21-22-18)23-8-10-24(11-9-23)19(25)15-13-14(20)4-5-16(15)26-2/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZMQKJWOGXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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